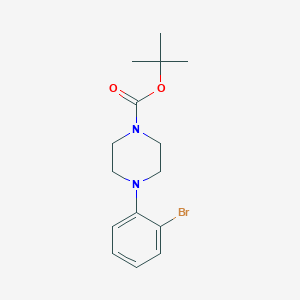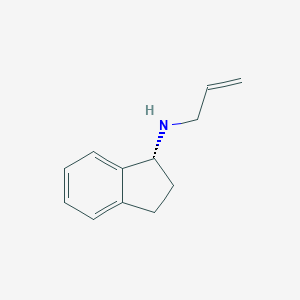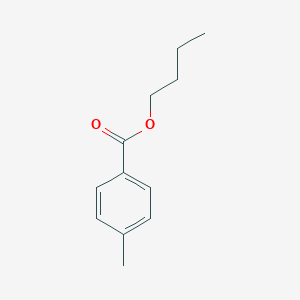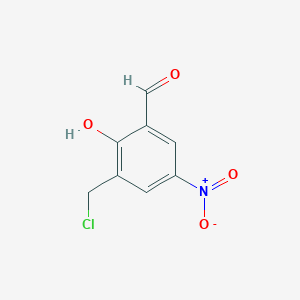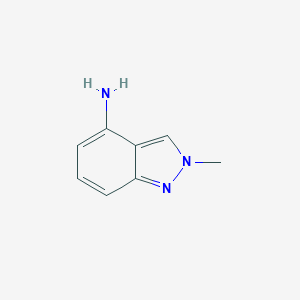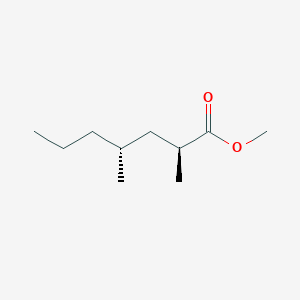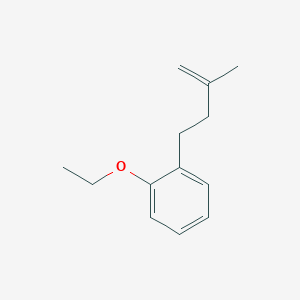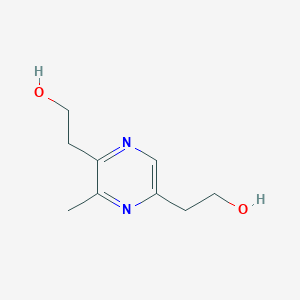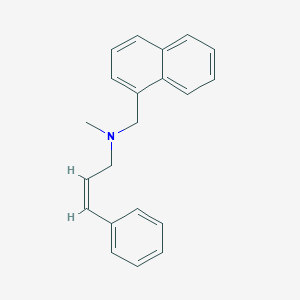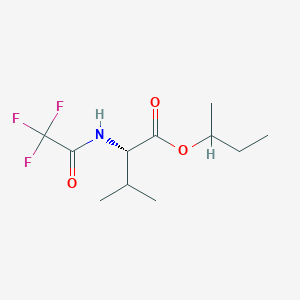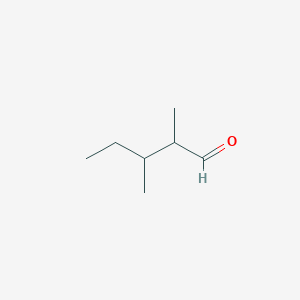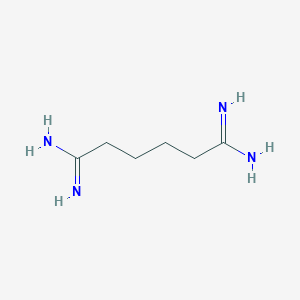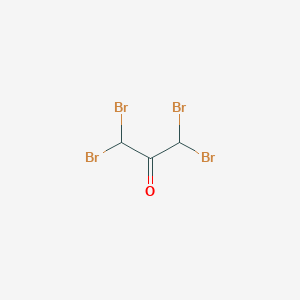
Manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese, also known as MN(ii) or MN2+, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Manganese has been found in human brain, liver and hair tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Manganese exists in all eukaryotes, ranging from yeast to humans. In humans, manganese is involved in the pyruvate metabolism pathway, the alanine metabolism pathway, the congenital lactic acidosis pathway, and the propanoate metabolism pathway. Manganese is also involved in several metabolic disorders, some of which include fumarase deficiency, the lactic acidemia pathway, cancer (via the Warburg effect), and the glycogen storage disease type 1A (GSD1a) or von gierke disease pathway. Outside of the human body, manganese can be found in a number of food items such as cardamom, soft-necked garlic, common sage, and common oregano. This makes manganese a potential biomarker for the consumption of these food products. Manganese is a potentially toxic compound.
Manganese(2+) is a divalent metal cation in which the metal is manganese. It has a role as a cofactor. It is a divalent metal cation, a manganese cation and a monoatomic dication.
Manganese is a transition metal with a molar mass of 54.94g/mol. Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system. That said, excessive manganese intake is associated with manganism, a neurodegenerative disorder that causes dopaminergic neuronal death and parkinsonian-like symptoms.
Propriétés
Numéro CAS |
16397-91-4 |
|---|---|
Formule moléculaire |
Mn+2 |
Poids moléculaire |
54.93804 g/mol |
Nom IUPAC |
manganese(2+) |
InChI |
InChI=1S/Mn/q+2 |
Clé InChI |
WAEMQWOKJMHJLA-UHFFFAOYSA-N |
SMILES |
[Mn+2] |
SMILES canonique |
[Mn+2] |
Point d'ébullition |
2061 |
melting_point |
1246 1244°C |
Key on ui other cas no. |
7439-96-5 16397-91-4 |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


